Sitagliptin Phosphate Monohydrate is a white to off-white, crystalline powder. [] It is a synthetically derived compound, classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] In scientific research, Sitagliptin Phosphate Monohydrate serves as a valuable tool for studying DPP-4 enzyme activity, investigating the physiological roles of incretins, and developing analytical methods for quantifying the compound in various matrices.
Sitagliptin phosphate monohydrate is derived from sitagliptin, a synthetic compound developed by Merck & Co. It is classified as an antidiabetic agent, specifically targeting the incretin system to regulate glucose metabolism. The phosphate salt form enhances its solubility and bioavailability, making it suitable for therapeutic use.
Another efficient route involves chemical resolution techniques that yield R-sitagliptin in five steps from commercially available starting materials. This method utilizes sodium borohydride and results in high purity and yield . Additionally, multi-enzyme cascades have been developed to streamline the synthesis process, achieving up to 92% yield through optimized reaction conditions .
The molecular formula for sitagliptin phosphate monohydrate is C₁₄H₁₉F₃N₄O₁₈P. The compound features a complex structure that includes a triazole ring and several functional groups that contribute to its pharmacological activity. The crystal structure reveals the arrangement of atoms within the molecule, which is critical for understanding its interaction with biological targets.
Sitagliptin phosphate undergoes various chemical reactions during its synthesis. Key reactions include:
Sitagliptin phosphate monohydrate functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, sitagliptin increases levels of GLP-1, leading to enhanced insulin secretion in response to elevated blood glucose levels and reduced glucagon secretion. This dual action helps lower blood sugar levels effectively.
Sitagliptin phosphate monohydrate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Sitagliptin phosphate monohydrate is primarily used in clinical settings for managing type 2 diabetes mellitus. Its ability to improve glycemic control makes it an essential medication for patients who require additional therapy beyond diet and exercise or other antidiabetic agents. Research continues into its potential applications in combination therapies with other diabetes medications to enhance efficacy and patient outcomes.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3